molecular formula C36H35ClN2O4S B1673929 (R*,S*)-(+-)-2-(2-(1-((4-Chlorophenyl)methyl)-4,5-dihydro-4-methyl-6-((5-phenyl-2-pyridinyl)methoxy)-1H-thiopyrano(2,3,4-cd)indol-2-yl)ethoxy)butanoic acid CAS No. 155238-60-1

(R*,S*)-(+-)-2-(2-(1-((4-Chlorophenyl)methyl)-4,5-dihydro-4-methyl-6-((5-phenyl-2-pyridinyl)methoxy)-1H-thiopyrano(2,3,4-cd)indol-2-yl)ethoxy)butanoic acid

Cat. No.: B1673929
CAS No.: 155238-60-1
M. Wt: 627.2 g/mol
InChI Key: JCBSPQXPBDDSEZ-JPQMRUPTSA-N
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Description

L 699333 is a 5-lipoxygenase inhibitor.

Properties

IUPAC Name

(2R)-2-[2-[(6S)-2-[(4-chlorophenyl)methyl]-6-methyl-9-[(5-phenylpyridin-2-yl)methoxy]-5-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-3-yl]ethoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35ClN2O4S/c1-3-32(36(40)41)42-18-17-31-35-34-29(19-23(2)44-35)33(16-15-30(34)39(31)21-24-9-12-27(37)13-10-24)43-22-28-14-11-26(20-38-28)25-7-5-4-6-8-25/h4-16,20,23,32H,3,17-19,21-22H2,1-2H3,(H,40,41)/t23-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBSPQXPBDDSEZ-JPQMRUPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OCCC1=C2C3=C(N1CC4=CC=C(C=C4)Cl)C=CC(=C3CC(S2)C)OCC5=NC=C(C=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)OCCC1=C2C3=C(N1CC4=CC=C(C=C4)Cl)C=CC(=C3C[C@@H](S2)C)OCC5=NC=C(C=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935170
Record name 2-(2-{1-[(4-Chlorophenyl)methyl]-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]-4,5-dihydro-1H-thiopyrano[2,3,4-cd]indol-2-yl}ethoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155238-60-1
Record name L 699333
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155238601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-{1-[(4-Chlorophenyl)methyl]-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]-4,5-dihydro-1H-thiopyrano[2,3,4-cd]indol-2-yl}ethoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R*,S*)-(+-)-2-(2-(1-((4-Chlorophenyl)methyl)-4,5-dihydro-4-methyl-6-((5-phenyl-2-pyridinyl)methoxy)-1H-thiopyrano(2,3,4-cd)indol-2-yl)ethoxy)butanoic acid
Reactant of Route 2
(R*,S*)-(+-)-2-(2-(1-((4-Chlorophenyl)methyl)-4,5-dihydro-4-methyl-6-((5-phenyl-2-pyridinyl)methoxy)-1H-thiopyrano(2,3,4-cd)indol-2-yl)ethoxy)butanoic acid
Reactant of Route 3
(R*,S*)-(+-)-2-(2-(1-((4-Chlorophenyl)methyl)-4,5-dihydro-4-methyl-6-((5-phenyl-2-pyridinyl)methoxy)-1H-thiopyrano(2,3,4-cd)indol-2-yl)ethoxy)butanoic acid
Reactant of Route 4
(R*,S*)-(+-)-2-(2-(1-((4-Chlorophenyl)methyl)-4,5-dihydro-4-methyl-6-((5-phenyl-2-pyridinyl)methoxy)-1H-thiopyrano(2,3,4-cd)indol-2-yl)ethoxy)butanoic acid
Reactant of Route 5
(R*,S*)-(+-)-2-(2-(1-((4-Chlorophenyl)methyl)-4,5-dihydro-4-methyl-6-((5-phenyl-2-pyridinyl)methoxy)-1H-thiopyrano(2,3,4-cd)indol-2-yl)ethoxy)butanoic acid
Reactant of Route 6
(R*,S*)-(+-)-2-(2-(1-((4-Chlorophenyl)methyl)-4,5-dihydro-4-methyl-6-((5-phenyl-2-pyridinyl)methoxy)-1H-thiopyrano(2,3,4-cd)indol-2-yl)ethoxy)butanoic acid

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